![molecular formula C18H10O3 B5712733 benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
benzo[e]naphtho[2,1-b]oxepine-8,13-dione
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Overview
Description
Benzo[e]naphtho[2,1-b]oxepine-8,13-dione is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as benzo[b]naphtho[2,1-d]furan-8,13-dione or benzo[b]naphtho[2,1-d]oxepine-8,13-dione.
Mechanism of Action
The exact mechanism of action of benzo[e]naphtho[2,1-b]oxepine-8,13-dione is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes or interfering with cellular processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death. Benzo[e]naphtho[2,1-b]oxepine-8,13-dione has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
Benzo[e]naphtho[2,1-b]oxepine-8,13-dione has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. The compound has also been reported to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation. In addition, benzo[e]naphtho[2,1-b]oxepine-8,13-dione has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the advantages of using benzo[e]naphtho[2,1-b]oxepine-8,13-dione in lab experiments is its broad-spectrum biological activity. The compound has been shown to exhibit activity against various cancer cell lines, fungi, and bacteria, making it a versatile tool for studying different biological systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, the compound is relatively unstable under acidic conditions, which can limit its use in certain applications.
Future Directions
There are several future directions for research on benzo[e]naphtho[2,1-b]oxepine-8,13-dione. One direction is to explore its potential use as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. This could involve the development of new derivatives with improved solubility and stability, as well as the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is to investigate its potential use as an organic semiconductor in electronic devices, such as solar cells and transistors. This could involve the development of new synthetic methods for producing high-quality crystals of the compound, as well as the optimization of its electronic properties. Finally, benzo[e]naphtho[2,1-b]oxepine-8,13-dione could be used as a starting material for the synthesis of new bioactive molecules with diverse biological activities. This could involve the development of new synthetic routes and the optimization of reaction conditions to improve the yield and purity of the desired products.
Synthesis Methods
The synthesis of benzo[e]naphtho[2,1-b]oxepine-8,13-dione involves the reaction between 2-naphthol and phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, which results in the formation of the desired compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Scientific Research Applications
Benzo[e]naphtho[2,1-b]oxepine-8,13-dione has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, antiviral, and antibacterial activities. The compound has also been investigated for its potential use as an organic semiconductor in electronic devices and as a fluorescent probe for the detection of metal ions. In addition, benzo[e]naphtho[2,1-b]oxepine-8,13-dione has been used as a starting material for the synthesis of various bioactive molecules, such as natural products and pharmaceuticals.
properties
IUPAC Name |
naphtho[2,1-c][2]benzoxepine-8,13-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-17-13-7-3-4-8-14(13)18(20)21-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTYFZISFXKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[e]naphtho[2,1-b]oxepine-8,13-dione |
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